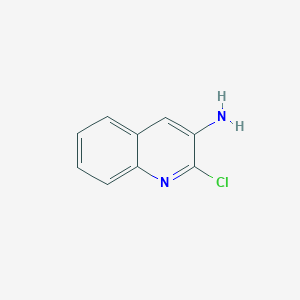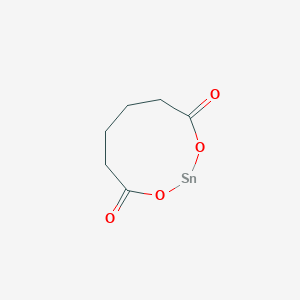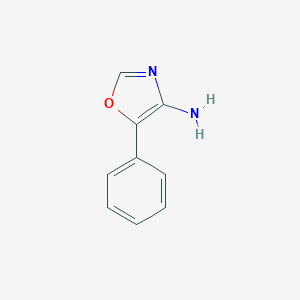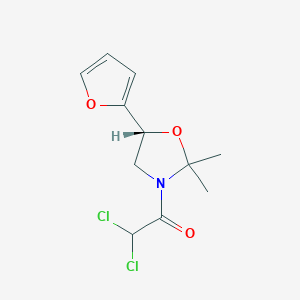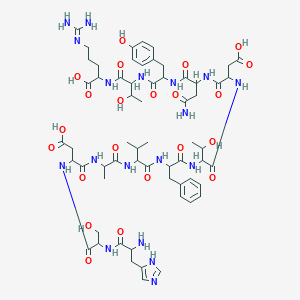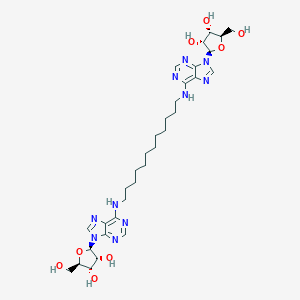
Bnadd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bnadd is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of Bnadd involves a complex process that requires expertise in organic chemistry. In
作用機序
Bnadd has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9. It also inhibits the activation of NF-κB, a transcription factor that promotes cell survival and proliferation. Bnadd has been shown to bind to DNA and induce structural changes, which may contribute to its anticancer properties. In bioimaging, Bnadd acts as a fluorescent probe by binding to biomolecules and emitting fluorescence upon excitation.
生化学的および生理学的効果
Bnadd has been shown to have minimal toxicity in vitro and in vivo. It has been shown to have low cytotoxicity towards normal cells, making it a potential candidate for cancer therapy. Bnadd has also been shown to have low toxicity towards zebrafish embryos, indicating its potential use in environmental monitoring. However, further studies are needed to determine the long-term effects of Bnadd exposure.
実験室実験の利点と制限
Bnadd has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has been shown to have low toxicity towards normal cells, allowing for in vitro and in vivo studies. However, Bnadd has some limitations for lab experiments. It has limited solubility in water, which may affect its bioavailability. Additionally, its mechanism of action is not fully understood, which may hinder its potential use in cancer therapy.
将来の方向性
For research include further investigation of its potential use as a cancer therapy, fluorescent probe, and sensor, as well as determining its long-term effects on human health and the environment.
合成法
The synthesis of Bnadd involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a strong base such as potassium hydroxide. The reaction yields a yellow crystalline product that is purified through recrystallization. The purity of the product is confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
Bnadd has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. Bnadd has also been studied for its potential use as a fluorescent probe in bioimaging. Additionally, Bnadd has been studied for its potential use as a sensor for detecting metal ions in environmental samples.
特性
CAS番号 |
111863-65-1 |
|---|---|
製品名 |
Bnadd |
分子式 |
C32H48N10O8 |
分子量 |
700.8 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-[12-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]dodecylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C32H48N10O8/c43-13-19-23(45)25(47)31(49-19)41-17-39-21-27(35-15-37-29(21)41)33-11-9-7-5-3-1-2-4-6-8-10-12-34-28-22-30(38-16-36-28)42(18-40-22)32-26(48)24(46)20(14-44)50-32/h15-20,23-26,31-32,43-48H,1-14H2,(H,33,35,37)(H,34,36,38)/t19-,20-,23-,24-,25-,26-,31-,32-/m1/s1 |
InChIキー |
UDFZRMFWXQQYTB-YHOFCQOESA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCCCCCCCCCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCCCCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCCCCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O |
同義語 |
is(N(6)-adenosyl)dodecane BNADD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




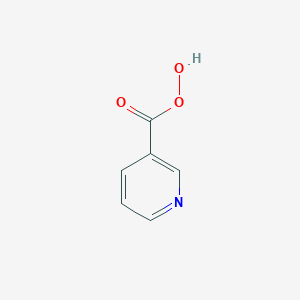
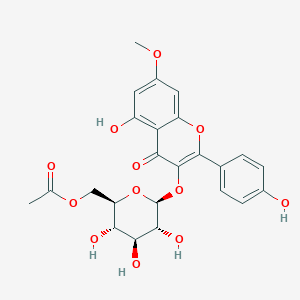
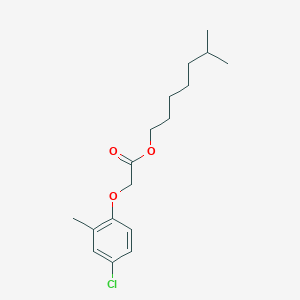
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
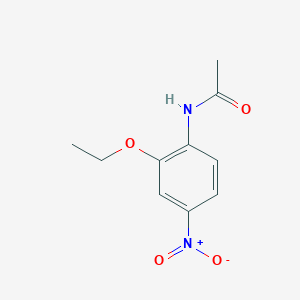
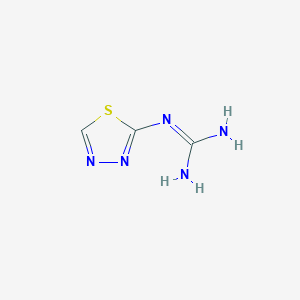
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)
